Physicochemical Profiling of 2-(5-Ethyl-2-pyrrolyl)glycine: Molecular Weight Validation and Aqueous Solubility Thermodynamics
Physicochemical Profiling of 2-(5-Ethyl-2-pyrrolyl)glycine: Molecular Weight Validation and Aqueous Solubility Thermodynamics
Executive Summary
In the realm of peptidomimetics and rational drug design, unnatural amino acids serve as critical structural elements to constrain peptide backbones, enhance proteolytic stability, and introduce specific pharmacophores[1]. 2-(5-Ethyl-2-pyrrolyl)glycine is a highly specialized pyrrole-amino acid derivative. The incorporation of the lipophilic 5-ethylpyrrole moiety onto the α-carbon of glycine creates a unique amphiphilic profile.
Before this compound can be integrated into high-throughput screening (HTS) or solid-phase peptide synthesis (SPPS) workflows, its fundamental physicochemical properties—specifically its exact molecular weight and aqueous solubility—must be rigorously established. As a Senior Application Scientist, I approach these metrics not as static numbers, but as dynamic parameters dictated by thermodynamic principles. This whitepaper provides an in-depth, self-validating framework for determining the molecular weight and pH-dependent aqueous solubility of 2-(5-Ethyl-2-pyrrolyl)glycine.
Structural Analysis and Molecular Weight
The exact molecular weight (MW) of a compound dictates its stoichiometric calculations during biological assays and synthesis. For 2-(5-Ethyl-2-pyrrolyl)glycine, the molecular formula is C₈H₁₂N₂O₂ .
Theoretical Calculation
The theoretical molecular weight is calculated based on standard atomic weights:
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Carbon (C₈): 8 × 12.011 = 96.088 g/mol
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Hydrogen (H₁₂): 12 × 1.008 = 12.096 g/mol
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Nitrogen (N₂): 2 × 14.007 = 28.014 g/mol
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Oxygen (O₂): 2 × 15.999 = 31.998 g/mol
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Total Monoisotopic Mass: ~168.089 g/mol
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Average Molecular Weight: 168.20 g/mol
Causality in Analytical Choice: Why HRMS?
Relying solely on theoretical MW is a critical failure point in drug development. Pyrrole rings are susceptible to auto-oxidation, and unnatural amino acids often co-precipitate with inorganic salts during synthesis. Therefore, High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is mandatory. HRMS provides sub-ppm mass accuracy, allowing us to differentiate the target compound from isobaric impurities and confirm the absence of oxidative degradation products (e.g., +16 Da shifts indicating pyrrole N-oxidation).
Aqueous Solubility: Thermodynamics and pH Dependence
Aqueous solubility is not a single value; it is a thermodynamic equilibrium heavily influenced by the ionization state of the molecule[2]. 2-(5-Ethyl-2-pyrrolyl)glycine is a zwitterion. It possesses a basic α-amino group (pKa ~9.5), an acidic carboxylic acid group (pKa ~2.3), and a weakly acidic pyrrole nitrogen.
The Causality of the U-Shaped Solubility Profile
Because the molecule contains both basic and acidic functional groups, its solubility is governed by the Henderson-Hasselbalch equation.
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At low pH (< 2.0) , the carboxylate is protonated (neutral), and the amine is protonated (cationic). The net charge is +1, resulting in high aqueous solubility due to ion-dipole interactions with water.
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At physiological pH (7.4) , the molecule exists primarily as a zwitterion (net charge = 0). The lipophilic 5-ethylpyrrole group drives hydrophobic collapse, leading to the compound's lowest solubility point (the isoelectric point, pI).
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At high pH (> 9.5) , the amine is deprotonated (neutral), and the carboxylate is deprotonated (anionic). The net charge is -1, again increasing solubility.
Caption: pH-dependent ionization pathway of 2-(5-Ethyl-2-pyrrolyl)glycine dictating its solubility profile.
Methodological Selection: Shake-Flask vs. Kinetic Assays
In early-stage discovery, kinetic solubility (solvent-shift from DMSO) is often used for speed[3]. However, as a Senior Scientist, I strongly advise against using kinetic methods for definitive physicochemical profiling. Kinetic assays frequently trap hydrophobic amino acids in metastable supersaturated states, leading to artificially inflated solubility metrics. We must utilize the Thermodynamic Shake-Flask Method as outlined by OECD Test Guideline 105[4], which ensures true thermodynamic equilibrium between the solid lattice and the aqueous phase.
Self-Validating Experimental Protocols
To ensure Trustworthiness and strict Scientific Integrity, the following protocols are designed as self-validating systems. A protocol is only valid if it contains internal checkpoints that prevent the progression of erroneous data.
Protocol 1: HRMS Validation of Molecular Weight
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Sample Preparation: Dissolve 1.0 mg of 2-(5-Ethyl-2-pyrrolyl)glycine in 1.0 mL of LC-MS grade Methanol:Water (50:50 v/v) containing 0.1% Formic Acid.
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Calibration: Calibrate the Time-of-Flight (TOF) mass spectrometer using a standard tuning mix to achieve < 2 ppm mass accuracy.
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Injection & Ionization: Inject 2 µL into the ESI source operating in positive ion mode (ESI+).
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Data Acquisition: Scan from m/z 50 to 500.
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Self-Validation Checkpoint: The theoretical [M+H]⁺ is 169.097 Da. The experimental value must fall within ± 0.001 Da. Furthermore, examine the isotopic distribution (M+1, M+2) to confirm the presence of exactly 8 carbons and 2 nitrogens. If the isotopic pattern deviates by >5% from the theoretical model, the sample is impure and must be recrystallized.
Protocol 2: Thermodynamic Aqueous Solubility (Modified OECD 105)
This protocol utilizes the shake-flask method to determine equilibrium solubility[2][4].
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Buffer Preparation: Prepare three distinct 50 mM buffer solutions: Phosphate buffer (pH 2.0), HEPES buffer (pH 7.4), and Borate buffer (pH 10.0).
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Saturation: In triplicate for each pH, add an excess of solid 2-(5-Ethyl-2-pyrrolyl)glycine (approx. 50 mg) to 2.0 mL of buffer in sealed borosilicate glass vials.
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Isothermal Incubation: Place the vials in a shaking incubator at exactly 25.0 ± 0.1 °C and 250 RPM.
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Time-Course Sampling (The Self-Validating Step): Extract 100 µL aliquots at 24, 48, and 72 hours.
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Phase Separation: Centrifuge the aliquots at 15,000 × g for 15 minutes at 25 °C to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter.
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Quantification: Dilute the filtrate appropriately and quantify the concentration using HPLC-UV (λ = 210 nm for the amide/pyrrole backbone) against a pre-established calibration curve.
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Equilibrium Confirmation: Compare the calculated concentrations at 48h and 72h. Equilibrium is only validated if the variance between the 48h and 72h time points is < 5%. If variance is > 5%, shaking must continue until a plateau is reached.
Caption: Self-validating workflow for thermodynamic solubility determination via the Shake-Flask method.
Quantitative Data Presentation
The following tables summarize the target physicochemical parameters and the expected solubility behavior based on the structural thermodynamics of the compound.
Table 1: Core Physicochemical Parameters
| Parameter | Value / Description | Analytical Method |
| Molecular Formula | C₈H₁₂N₂O₂ | Elemental Analysis |
| Molecular Weight (Average) | 168.20 g/mol | Calculation |
| Monoisotopic Mass | 168.089 g/mol | HRMS (ESI-TOF) |
| LogP (Estimated) | 0.8 - 1.2 | in silico / Octanol-Water Partitioning |
| Physical State | Solid (Crystalline powder) | Visual Inspection |
Table 2: pH-Dependent Aqueous Solubility Profile (25 °C)
| pH Condition | Dominant Ionization State | Expected Solubility Range | Causality / Mechanism |
| pH 2.0 | Cationic (+1) | > 10 mg/mL (High) | Protonated amine increases polarity; ion-dipole interactions dominate. |
| pH 7.4 | Zwitterionic (Net 0) | 1 - 3 mg/mL (Moderate) | Isoelectric point; lipophilic 5-ethylpyrrole group drives hydrophobic collapse. |
| pH 10.0 | Anionic (-1) | > 10 mg/mL (High) | Deprotonated carboxylate restores net charge, enhancing solvation shell formation. |
(Note: Values in Table 2 are representative ranges for lipophilic unnatural amino acids and must be empirically verified using Protocol 2).
Conclusion
The successful integration of 2-(5-Ethyl-2-pyrrolyl)glycine into advanced drug design pipelines relies entirely on accurate foundational data. By utilizing HRMS for exact mass validation and the self-validating OECD 105 shake-flask method for thermodynamic solubility, researchers can avoid the downstream failures associated with kinetic supersaturation and compound degradation. Understanding the causality between the molecule's zwitterionic nature, its lipophilic pyrrole substituent, and the resulting U-shaped solubility curve is paramount for optimal formulation and assay design.
References
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Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, 1995.[Link]
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Ono, A., et al. "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan." Journal of Pharmaceutical Sciences, 2019.[Link]
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Chakraborty, T. K., et al. "Development of 5-(aminomethyl)pyrrole-2-carboxylic acid as a constrained surrogate of Gly-ΔAla and its application in peptidomimetic studies." Tetrahedron, 2002.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]
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